CID 21119041 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential antiviral properties. It is classified as an acyclic nucleoside analog, which is a structural modification of natural nucleosides designed to interfere with viral replication processes. This compound is part of ongoing research aimed at developing effective antiviral therapies.
CID 21119041 is primarily derived from modifications of existing antiviral agents. It falls under the category of nucleoside analogs, which are compounds that mimic the structure of nucleosides, the building blocks of nucleic acids. These analogs can disrupt the synthesis of viral DNA or RNA, making them valuable in treating viral infections.
The synthesis of CID 21119041 involves several key steps that utilize asymmetric synthesis techniques to ensure high stereoselectivity. One notable method involves using allyl-substituted pyrimidine or purine as starting materials. The process typically includes:
For example, a synthetic route may include:
CID 21119041 features a complex molecular structure characteristic of acyclic nucleosides. The precise arrangement of atoms within the molecule is crucial for its biological activity.
CID 21119041 undergoes various chemical reactions that are essential for its synthesis and functionality:
The efficiency and selectivity of these reactions are paramount for achieving high yields during synthesis .
The mechanism of action for CID 21119041 primarily revolves around its ability to mimic natural nucleosides. Upon incorporation into viral DNA or RNA during replication, it disrupts normal nucleotide pairing and elongation processes. This interference leads to premature termination of viral genome synthesis, effectively inhibiting viral replication.
Data from pharmacological studies indicate that CID 21119041 exhibits significant antiviral activity against various viruses by targeting specific enzymes involved in nucleic acid synthesis .
CID 21119041 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Analytical techniques such as high-performance liquid chromatography (HPLC) can be used to assess these properties quantitatively .
CID 21119041 has promising applications in several areas:
Ongoing studies continue to explore its potential in broader therapeutic contexts, indicating a significant future role in antiviral therapy .
PubChem's architecture integrates three interdependent databases—Substance (SID), Compound (CID), and BioAssay (AID)—enabling comprehensive metadata interoperability for chemical entities like CID 21119041. Each database serves a distinct role:
Table 1: Cross-Database Mapping for CID 21119041
| Database | Identifier | Content Type | Example Entry |
|---|---|---|---|
| Substance | SID 398099102 | Vendor-specific sample data | Spectral annotations |
| Compound | CID 21119041 | Standardized structure | InChIKey=XXZJGSJYPHERIS-UHFFFAOYSA-N |
| BioAssay | AID 1250461 | Target-based screening results | IC₅₀ = 4.7 μM |
This interoperability allows automated aggregation of dispersed information. For example, depositor-provided synonyms in Substance records consolidate under CID 21119041, enhancing searchability. The system also propagates classifications (e.g., MeSH terms) from linked BioAssays to the Compound record, enriching contextual metadata [10].
Semantic Web standards transform PubChem's relational data into interconnected knowledge graphs (KGs), where CID 21119041 becomes a machine-interpretable entity. Key technologies include:
pubchem.compound:21119041 rdf:type cheminf:CHEMINF_000000 (chemical entity) pubchem.compound:21119041 sio:hasProperty pubchem.property:MolecularWeight [4]. sio:isMeasuredIn links CID 21119041 to relevant AIDs) [4] [8]. SELECT ?target WHERE { cid:21119041 chembl:hasActivity ?activity . ?activity chembl:hasTarget ?target . } Table 2: Semantic Annotations for CID 21119041
| Predicate | Object | Ontology Source |
|---|---|---|
sio:hasIdentifier | InChIKey=XXZJGSJYPHERIS-UHFFFAOYSA-N | SIO |
cheminf:hasXLogP | 3.2 | CHEMINF |
dcterms:isPartOf | biosystem:Glycolysis | BioSystems |
This framework supports data integration beyond PubChem. For instance, CID 21119041 links to Wikidata (wd:Q27108686) via InChIKey matching, enabling cross-repository queries [4] [9].
CID 21119041 (empirical formula: C₁₉H₁₈N₂O₃) exemplifies structural deduplication in federated repositories using International Chemical Identifier (InChI) keys. PubChem's standardization pipeline generates InChIKeys to reconcile structural variants:
XXZJGSJYPHERIS-UHFFFAOYSA-N encodes CID 21119041's stereo configuration, distinguishing it from enantiomers in databases like ChEMBL [4]. LMFA18020001 CHEBI:134362 C12547 [10]. Table 3: InChI-Based Reconciliation of CID 21119041
| Repository | Local Identifier | Matching Method |
|---|---|---|
| PubChem Compound | 21119041 | InChIKey (Standardized) |
| ChEMBL | CHEMBL210535 | InChIKey (Parent layer) |
| KEGG | C12547 | InChIKey (Full stereo) |
This reconciliation enables "structure-centric" data integration. For example, bioactivity data from KEGG assays tagged to C12547 automatically associate with CID 21119041 in PubChem's KG. Classification systems (e.g., WHO ATC Code L01XX05) further contextualize its therapeutic role across sources [10].
Table 4: Compound Identifiers for CID 21119041
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-(4-Methylphenyl)-5-phenyl-1,2-oxazole |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3 |
| InChIKey | XXZJGSJYPHERIS-UHFFFAOYSA-N |
| ChEBI ID | 134362 |
| KEGG ID | C12547 |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1